N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C12H19N5O5S and its molecular weight is 345.37. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Imidazoline and its derivatives have been identified as effective corrosion inhibitors for carbon steel in acid media. Cruz et al. (2004) conducted an experimental study demonstrating that imidazoline, due to its heterocyclic ring structure and active nitrogen sites, shows good efficiency as a corrosion inhibitor. This finding is significant for industries seeking cost-effective and reliable methods to protect metal infrastructure against corrosion (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Drug Synthesis
Research into the synthesis and biological activity of imidazolylbenzamides and benzene-sulfonamides has revealed their potential as selective class III agents for cardiac electrophysiological modulation. Morgan et al. (1990) described the synthesis of several N-substituted imidazolylbenzamides showing comparable potency to sematilide in vitro, suggesting these compounds' utility in developing new cardiovascular drugs (Morgan et al., 1990).
Catalysis
Imidazolium salts, when combined with FeCl3, form highly efficient catalytic systems for synthesizing benzimidazoles, a class of compounds with significant antibacterial properties. Khazaei et al. (2011) demonstrated that these catalytic systems facilitate the condensation of benzene-1,2-diamine with aromatic aldehydes, offering an efficient and environmentally friendly method for benzimidazole derivatives synthesis (Khazaei et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. Such studies could provide valuable insights into the compound’s potential applications in areas such as medicinal chemistry or material science .
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O5S/c1-23(20,21)17-6-5-16(12(17)19)11(18)14-3-8-22-9-7-15-4-2-13-10-15/h2,4,10H,3,5-9H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZBHPDZOCUOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCOCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.